molecular formula C9H7BrF3NO2 B1518901 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate CAS No. 1087797-98-5

2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate

Cat. No.: B1518901
CAS No.: 1087797-98-5
M. Wt: 298.06 g/mol
InChI Key: FDTBGHDNTIZVBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoroethyl N-(3-bromophenyl)carbamate is a chemical compound with the molecular formula C9H7BrF3NO2 and a molecular weight of 298.06 g/mol. This compound is characterized by the presence of a trifluoroethyl group attached to a carbamate moiety, which is further linked to a 3-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate typically involves the reaction of 3-bromophenyl isocyanate with 2,2,2-trifluoroethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a specific range to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance efficiency and yield. The process involves the use of specialized reactors and purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethyl N-(3-bromophenyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(3-bromophenyl)carbamate has several applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including its use in bioconjugation and labeling experiments.

  • Medicine: It is investigated for its potential therapeutic properties, such as its use in drug design and development.

  • Industry: The compound is utilized in the manufacturing of various chemical products and materials due to its unique properties.

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with various enzymes and receptors, leading to its biological effects.

Comparison with Similar Compounds

2,2,2-Trifluoroethyl N-(3-bromophenyl)carbamate is similar to other carbamate derivatives, such as 2,2,2-trifluoroethyl N-(4-bromophenyl)carbamate. the presence of the bromine atom at the 3-position of the phenyl ring makes it unique and influences its chemical and biological properties. Other similar compounds include various phenyl carbamates with different substituents on the phenyl ring.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c10-6-2-1-3-7(4-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTBGHDNTIZVBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate
Reactant of Route 3
Reactant of Route 3
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate
Reactant of Route 4
Reactant of Route 4
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate
Reactant of Route 5
Reactant of Route 5
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,2,2-trifluoroethyl N-(3-bromophenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.